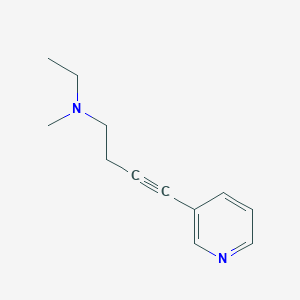
N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a butynyl chain, which is further substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction is catalyzed by palladium(II) chloride and copper(I) iodide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and the alkyne moiety allows for interactions with various biological molecules, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-ethyl-N-methyl-4-pyridin-3-ylbut-3-yn-1-amine |
InChI |
InChI=1S/C12H16N2/c1-3-14(2)10-5-4-7-12-8-6-9-13-11-12/h6,8-9,11H,3,5,10H2,1-2H3 |
InChI Key |
DGPGTYZUJIIMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC#CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















